molecular formula C11H9NO4 B12854606 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid

2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid

Cat. No.: B12854606
M. Wt: 219.19 g/mol
InChI Key: SQTKXIDMHDZGKX-UHFFFAOYSA-N
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Description

2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid typically involves the reaction of 2-aminobenzoic acid with acetic anhydride to form the benzoxazole ringThe reaction conditions often include refluxing the reactants in a suitable solvent such as acetic acid or acetonitrile .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with receptors in biological systems. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific acetyl group at the 2-position, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(2-acetyl-1,3-benzoxazol-4-yl)acetic acid

InChI

InChI=1S/C11H9NO4/c1-6(13)11-12-10-7(5-9(14)15)3-2-4-8(10)16-11/h2-4H,5H2,1H3,(H,14,15)

InChI Key

SQTKXIDMHDZGKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)CC(=O)O

Origin of Product

United States

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